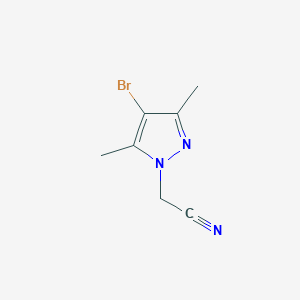

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Übersicht

Beschreibung

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

Wissenschaftliche Forschungsanwendungen

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-3,5-dimethylpyrazole: A precursor in the synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.

3,5-dimethylpyrazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Biologische Aktivität

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative with significant potential in medicinal chemistry and organic synthesis. This compound exhibits various biological activities, particularly in anti-inflammatory and analgesic pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₃, with a molecular weight of 214.06 g/mol. The presence of the bromine atom and the acetonitrile group enhances its reactivity and versatility in chemical reactions.

Biological Activity Overview

Research indicates that this compound displays a range of biological activities, particularly:

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory responses in various models.

- Analgesic Properties : It has been evaluated for pain relief efficacy comparable to standard analgesics like diclofenac.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- COX Inhibition : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, compounds derived from pyrazole have shown selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile.

Anti-inflammatory Studies

A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The research demonstrated:

| Compound | % Inhibition (vs. Control) | IC₅₀ (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | 93.53% | 55.65 |

| Diclofenac Sodium | 90.13% | 54.65 |

| Compound B (similar structure) | 92.00% | 60.00 |

These results indicate that certain derivatives exhibit superior anti-inflammatory activity compared to established drugs like diclofenac .

Analgesic Activity

In another evaluation, compounds similar to this compound were assessed for their analgesic properties through various pain models. The findings revealed:

| Compound | Pain Model Used | % Pain Relief |

|---|---|---|

| Compound C | Carrageenan-induced edema | 50.7% |

| Compound D | Formalin test | 48.5% |

These compounds demonstrated significant analgesic effects, suggesting their potential as therapeutic agents for pain management .

Safety and Toxicity

Safety assessments indicate that while this compound has beneficial pharmacological properties, it may also pose risks such as skin and eye irritation upon exposure. It is crucial to conduct further toxicity studies to establish safe dosage levels for clinical applications.

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTALTIGHKIMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380928 | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-59-4 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.